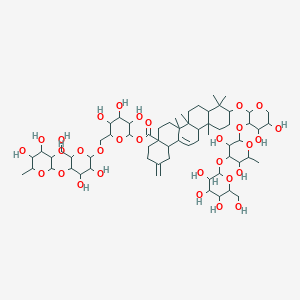
3-Fluorobenzotrifluoride
概要
説明
It is a clear, colorless liquid with a boiling point of 101-102°C and a density of 1.302 g/mL at 25°C . This compound is widely used as an intermediate in organic synthesis and has applications in various fields, including chemistry and industry.
準備方法
Synthetic Routes and Reaction Conditions: 3-Fluorobenzotrifluoride can be synthesized through several methods. One common method involves the diazotization of m-aminobenzotrifluoride followed by fluorination. The process typically includes the following steps:
Diazotization: m-Aminobenzotrifluoride is treated with sodium nitrite and hydrochloric acid to form the diazonium salt.
Fluorination: The diazonium salt is then reacted with a fluorinating agent such as hydrogen fluoride or fluoroboric acid to produce this compound.
Industrial Production Methods: Industrial production of this compound often involves the use of trifluorotoluene as a starting material. The process includes nitration, hydrogenation reduction, and subsequent fluorination. This method yields high-purity this compound but involves complex reaction routes and environmental considerations .
化学反応の分析
3-Fluorobenzotrifluoride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in electrophilic aromatic substitution reactions due to the presence of the fluorine atom and the trifluoromethyl group.
Oxidation and Reduction: While specific oxidation and reduction reactions are less common, the compound can be involved in such reactions under appropriate conditions.
Photochemical Reactions: It is used in photochemical reactions with aliphatic amines and in photocycloaddition reactions.
Major Products:
Nitration: Produces 2-nitro-5-fluorobenzotrifluoride.
Halogenation: Can yield various halogenated derivatives depending on the halogenating agent used.
科学的研究の応用
3-Fluorobenzotrifluoride has several applications in scientific research:
Biology and Medicine: While specific biological and medicinal applications are less documented, its derivatives are often explored for their potential in drug development and metabolic studies.
作用機序
The mechanism of action of 3-fluorobenzotrifluoride primarily involves its role as a solvent and intermediate in chemical reactions. Its molecular structure, featuring a fluorine atom and a trifluoromethyl group, influences its reactivity and interactions with other molecules. These functional groups can affect the compound’s electron density and steric properties, making it suitable for specific reactions and applications .
類似化合物との比較
3-Fluorobenzotrifluoride can be compared with other similar compounds, such as:
4-Fluorobenzotrifluoride: Similar in structure but with the fluorine atom in the para position.
3-Chlorobenzotrifluoride: Contains a chlorine atom instead of fluorine.
3-Bromobenzotrifluoride: Contains a bromine atom instead of fluorine.
Benzotrifluoride: Lacks the fluorine atom on the benzene ring.
Uniqueness: The presence of both a fluorine atom and a trifluoromethyl group in this compound imparts unique chemical properties, such as increased electron-withdrawing effects and specific reactivity patterns, distinguishing it from its analogs .
特性
IUPAC Name |
1-fluoro-3-(trifluoromethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4F4/c8-6-3-1-2-5(4-6)7(9,10)11/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBOWGKOVMBDPJF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4F4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20193140 | |
| Record name | alpha,alpha,alpha,3-Tetrafluorotoluene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20193140 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
401-80-9 | |
| Record name | 3-Fluorobenzotrifluoride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=401-80-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | alpha,alpha,alpha,3-Tetrafluorotoluene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000401809 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | m-Fluorobenzotrifluoride | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10315 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | alpha,alpha,alpha,3-Tetrafluorotoluene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20193140 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | α,α,α,3-tetrafluorotoluene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.304 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 3-fluorobenzotrifluoride in electrochemiluminescence studies?
A: this compound plays a crucial role as a solvent in electrochemiluminescence (ECL) studies involving aromatic luminophores like 9,10-diphenylanthracene (DPA) and rubrene. Research suggests that using this compound in combination with acetonitrile, instead of benzene, enhances the ECL efficiency when 1,4-naphthoquinone acts as a non-emitting partner. [] This enhancement is attributed to the influence of this compound on the radical anion stability of 1,4-naphthoquinone and the overall solvent polarity. []
Q2: How does this compound impact the detection of volatile organic compounds?
A: this compound has been investigated as a potential tracer for human breath analysis. [] Studies have shown that, following a brief exposure, this compound can be detected in a subject’s breath for a limited duration. [] This finding highlights its potential utility in developing tools for applications in areas such as toxicology and forensics.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![2-[4-(4,5-Dimethyl-1,3-thiazol-2-yl)-3-fluorophenyl]propanoic acid](/img/structure/B140120.png)



![7-Methoxy-4-(pyridin-3-yl)-6-[2-(quinolin-2-yl)ethoxy]quinazoline](/img/structure/B140134.png)
![7-methyl-5-nitrobenzo[d]thiazol-2(3H)-one](/img/structure/B140135.png)



